Fluorenone

Photochemistry Triplet photosensitizer Dye-sensitized solar cells

9-Fluorenone's near-unity intersystem crossing quantum yield (ΦISC ≈1) makes it the benchmark photosensitizer for OLED electron-transport layers and dye-sensitized solar cells. As the essential starting material for tilorone dihydrochloride antiviral synthesis via a validated 80–97% yield route with simple crystallization, it is a critical procurement item for pharmaceutical R&D. Its planar fluorene framework enables rational derivatization into D-A-D materials with predictable solvatochromic shifts. Substitutes like benzophenone, anthraquinone, or benzo-fused fluorenone isomers introduce uncontrolled variability in device efficiency and reaction yield. Procure certified high-purity 9-fluorenone for reproducible photophysical and synthetic outcomes.

Molecular Formula C13H8O
Molecular Weight 180.20 g/mol
CAS No. 486-25-9
Cat. No. B1672902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorenone
CAS486-25-9
SynonymsFluorenone;  AI3-00858;  AI3 00858;  AI300858
Molecular FormulaC13H8O
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
InChIKeyYLQWCDOCJODRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER;  SOL IN ALCOHOL, ACETONE, BENZENE;  VERY SOL IN ETHER, TOLUENE, HOT BENZENE
Insoluble in water. Soluble in oxygenated and aromatic solvents
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluorenone (CAS 486-25-9) Product Specification Guide for Industrial and Research Procurement


9-Fluorenone (CAS 486-25-9) is an aromatic ketone with the molecular formula C13H8O and a molecular weight of 180.21 g/mol. It appears as a yellow crystalline powder or flake with a melting point range of 80–86°C [1] . The compound is characterized by a planar fluorene skeleton bearing a carbonyl group at the 9-position, which confers a dipole moment and electron-accepting properties. Its solubility profile is highly selective: it is insoluble in water but readily soluble in ethanol, acetone, benzene, and ether [2]. The compound exhibits a distinctive absorption peak at approximately 380 nm [3] and demonstrates an intersystem crossing quantum yield (ΦISC) approaching unity (≈1), making it an exceptionally efficient triplet-state generator among aromatic ketones [3].

Why Fluorenone Cannot Be Interchanged with Generic Aromatic Ketones: Performance-Limiting Differences


The planar, fully conjugated fluorene framework of 9-fluorenone imparts a specific combination of electronic structure and geometric rigidity that fundamentally distinguishes it from superficially similar aromatic ketones such as anthraquinone, benzophenone, or substituted fluorenones. Even among fluorenone isomers—such as benzo[a]fluorenone or benzo[b]fluorenone—differences in aromatic extension produce measurable shifts in excited-state ordering, intersystem crossing efficiency, and solvent-dependent photophysical behavior [1]. These structural variations translate into divergent performance outcomes in key applications: electron-transport efficiency in OLED devices, reductive degradation kinetics in environmental remediation, and reactivity as a synthetic building block. Consequently, substituting 9-fluorenone with an alternative aromatic ketone without verifying the application-specific performance metrics may introduce uncontrolled variability in device efficiency, reaction yield, or material stability.

Fluorenone Evidence Guide: Quantified Performance Differentiation Versus Closest Analogs


Intersystem Crossing Quantum Yield: Fluorenone Versus Generic Aromatic Ketones

9-Fluorenone exhibits an intersystem crossing quantum yield (ΦISC) of approximately 1, which is near-unity efficiency for singlet-to-triplet conversion [1]. This value represents a class-defining photophysical property among aromatic ketones. While direct comparative ΦISC data for alternative ketones under identical experimental conditions is not available from the same study, the literature establishes that typical aromatic ketones such as benzophenone also show high ΦISC (≈1) but differ substantially in absorption characteristics and excitation energy requirements. The combination of ΦISC ≈1 with a distinct absorption maximum at 380 nm creates a specific operational window for fluorenone that may not be replicated by other high-ΦISC ketones.

Photochemistry Triplet photosensitizer Dye-sensitized solar cells

Reductive Degradation Efficiency: Fluorenone Versus Anthraquinone Under Identical Conditions

In a head-to-head study evaluating zero-valent magnesium-promoted reductive degradation of oxygenated polycyclic aromatic hydrocarbons, 9-fluorenone and 9,10-anthraquinone were directly compared under identical experimental conditions [1]. Both compounds were included in a four-component mixture containing 0.05 g of magnesium and each compound at 250 mg/L concentration. At room temperature after 24 hours of reaction time, greater than 86% degradation efficiency was observed for the mixture containing 9-fluorenone and the other oxygenated aromatic hydrocarbons. This study represents the first report on the degradation of these emerging contaminants using this specific magnesium/protic-solvent system.

Environmental remediation Reductive degradation Oxygenated PAHs

Radical Anion Stability: Fluorenone Versus Anthraquinone with Metal Cations

The stability of radical anion associates formed by one-electron reduction of 9-fluorenone and 9,10-anthraquinone was directly compared using polarographic methods in dimethylformamide medium [1]. The study examined association with cations of alkali and alkaline earth metals. For both 9-fluorenone and 9,10-anthraquinone, the strength of radical anion associates was found to increase with increasing cation charge and decreasing crystallographic radius. This parallel behavior demonstrates that 9-fluorenone and 9,10-anthraquinone exhibit qualitatively similar cation association trends, though the study does not provide disaggregated quantitative stability constants for direct numerical comparison between the two compounds.

Electrochemistry Radical anion chemistry Polarography

Solvatochromic Behavior: Fluorenone Versus Benzo[a]fluorenone and Benzo[b]fluorenone

A comparative photophysical study directly examined the solvatochromic response of 9-fluorenone alongside benzo[a]fluorenone and benzo[b]fluorenone [1]. Using steady-state absorption and emission spectra, Lippert-Mataga plots, fluorescence lifetimes, and absolute quantum yields, the study found that changes in aromaticity affect the energetic order and character of excited singlet and triplet states differently among these three fluorenones as solvent polarity is varied. The observed fluorescence emission from all molecules could be understood in terms of their relative ability to undergo intersystem crossing. Notably, 9-fluorenone serves as the baseline unsubstituted reference structure against which the benzo-fused derivatives are compared, with each displaying distinct solvatochromic behavior profiles.

Solvatochromism Photophysics Fluorescence

Fluorenone Optimal Application Scenarios Based on Verified Performance Evidence


Pharmaceutical Intermediate: Synthesis of Tilorone and Derivatives

9-Fluorenone serves as the essential core scaffold for the synthesis of tilorone dihydrochloride and related antiviral agents. A validated multi-step process uses fluorenone as the starting material for nitration, reduction, and diazotization to produce 2,7-dihydroxy-9-fluorenone—the key intermediate for tilorone and its various salt forms (bromide, iodide, fluoride, citrate, oxalate, maleate, phosphate, tartrate, triflate, trifluoroacetate, tetrafluoroborate) [1]. The process achieves yields of 80–97% with relatively simple operation, mild reaction conditions, and purification via filtration and crystallization rather than column chromatography [1]. This established synthetic route makes high-purity fluorenone a critical procurement item for pharmaceutical development programs targeting interferon-inducing antiviral agents.

Photochemical Research: Triplet Photosensitizer Development

The near-unity intersystem crossing quantum yield (ΦISC ≈ 1) of 9-fluorenone makes it a benchmark triplet-state generator for photochemical studies [1]. Its absorption maximum at 380 nm and high triplet-generation efficiency position fluorenone as a core photosensitizer scaffold for dye-sensitized solar cells and photodynamic applications. Recent work has demonstrated that conjugation with fused-ring electron donors can redshift the absorption peak from 380 nm into the visible range (498 nm) while enhancing light absorption capability approximately 310-fold and fluorescence quantum yield approximately 100-fold [1]. This combination of high ΦISC and structural derivatizability makes 9-fluorenone the preferred aromatic ketone core for researchers engineering next-generation photosensitizers.

Environmental Remediation Research: Oxygenated PAH Degradation Studies

9-Fluorenone has been validated as a representative oxygenated polycyclic aromatic hydrocarbon in reductive degradation studies using zero-valent magnesium/protic-solvent systems [1]. Under room temperature conditions with 0.05 g magnesium, glacial acetic acid activator, and 24-hour reaction time, the system achieves greater than 86% degradation efficiency for mixtures containing 9-fluorenone alongside 9,10-anthraquinone and related compounds [1]. This study, the first report on degradation of these emerging contaminants using this specific system, establishes 9-fluorenone as a key reference compound for environmental researchers developing low-cost, environmentally friendly remediation methods for oxygenated PAHs.

OLED Materials Research: Fluorenone-Based Building Blocks

The fluorenone core serves as a versatile framework for OLED materials, functioning as an electron-transport unit or acceptor moiety due to its low LUMO energy level [1]. Fluorenone-based materials exhibit oxidation bands in the range of 0.77–1.11 V and ionization potential values between 5.11 and 5.41 eV [2]. Comparative photophysical studies demonstrate that 9-fluorenone provides a well-characterized baseline for excited-state behavior, with distinct solvatochromic properties relative to benzo-fused derivatives [3]. This established structure-property relationship makes 9-fluorenone the rational starting material for researchers designing fluorenone-based D-A-D molecules and bipolar materials for solution-processed OLEDs.

Technical Documentation Hub

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